molecular formula C14H15N3O3 B6223695 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione CAS No. 2763749-29-5

3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

Cat. No. B6223695
CAS RN: 2763749-29-5
M. Wt: 273.3
InChI Key:
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Description

3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione (also known as 3-AMPD) is a derivative of the amino acid tryptophan and is used in various scientific research applications. It is a synthetic molecule with a wide range of biochemical and physiological effects, and is of particular interest due to its ability to act as a ligand for several enzymes and receptors.

Scientific Research Applications

3-AMPD has been used in numerous scientific research applications, including the study of enzymes, receptors, and other proteins involved in signal transduction pathways. It has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on the nervous system. Additionally, 3-AMPD has been used to study the effects of aging on the brain, as well as to study the effects of various drugs on behavior.

Mechanism of Action

3-AMPD acts as a ligand for several enzymes and receptors, including the serotonin receptor, the dopamine receptor, and the gamma-aminobutyric acid (GABA) receptor. Through its interactions with these proteins, 3-AMPD modulates the activity of the proteins and thus affects the activity of the associated signal transduction pathways. Additionally, 3-AMPD has been shown to act as an agonist of certain G-protein-coupled receptors, which can lead to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects
3-AMPD has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to affect the activity of several enzymes, including the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Additionally, 3-AMPD has been shown to affect the activity of certain G-protein-coupled receptors, which can lead to the activation of various intracellular signaling pathways. Furthermore, 3-AMPD has been shown to affect the activity of certain ion channels, which can lead to changes in the electrical activity of cells.

Advantages and Limitations for Lab Experiments

The use of 3-AMPD in laboratory experiments has several advantages. First, 3-AMPD is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 3-AMPD has been shown to be relatively selective in its interactions with various enzymes and receptors, allowing for the study of specific pathways and processes.
However, the use of 3-AMPD in laboratory experiments also has some limitations. For example, 3-AMPD is not as potent as some other compounds, which can limit its usefulness in certain experiments. Additionally, 3-AMPD is not as widely available as some other compounds, which can limit its availability for certain experiments.

Future Directions

The future of 3-AMPD research is promising, as there are numerous potential applications for this compound. For example, 3-AMPD could be used to study the effects of various drugs on the human body, as well as to study the effects of environmental toxins on the nervous system. Additionally, 3-AMPD could be used to study the effects of aging on the brain, as well as to study the effects of various drugs on behavior. Furthermore, 3-AMPD could be used to study the effects of certain drugs on the immune system, as well as to study the effects of various drugs on cancer cells. Finally, 3-AMPD could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the gastrointestinal system.

Synthesis Methods

The synthesis of 3-AMPD is a multi-step process, which typically involves the conversion of tryptophan to indole-2-carboxylic acid, followed by the addition of methyl piperidine and the subsequent reaction of the resulting product with a base. The synthesis of 3-AMPD can be completed in a few hours, but the exact time may vary depending on the specific reaction conditions and the type of base used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione' involves the reaction of 1-methylpiperidine-2,6-dione with 6-nitro-1H-isoindole-1,3(2H)-dione, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "1-methylpiperidine-2,6-dione", "6-nitro-1H-isoindole-1,3(2H)-dione" ], "Reaction": [ "Step 1: 1-methylpiperidine-2,6-dione is reacted with 6-nitro-1H-isoindole-1,3(2H)-dione in the presence of a suitable solvent and a base to form the intermediate 3-(6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a catalyst or a metal hydride.", "Step 3: The amino group in the intermediate is cyclized to form the final product, 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione, using a suitable cyclization agent such as acetic anhydride or trifluoroacetic acid." ] }

CAS RN

2763749-29-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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